The Chemical Landscape of ¹³C Labeled Fructose: An In-depth Technical Guide
The Chemical Landscape of ¹³C Labeled Fructose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of ¹³C labeled fructose, its application in metabolic research, and detailed experimental protocols. The inclusion of stable isotopes, such as Carbon-13 (¹³C), into fructose molecules provides a powerful tool for tracing the metabolic fate of this key monosaccharide in biological systems. This guide is intended to be a core resource for professionals in drug development and metabolic research, offering both foundational knowledge and practical methodologies.
Physicochemical Properties of ¹³C Labeled Fructose Isotopologues
The incorporation of ¹³C isotopes into the fructose molecule results in a predictable increase in molecular weight, which is fundamental for its use in mass spectrometry-based tracer studies. The specific properties vary depending on the position and number of ¹³C atoms. Below is a summary of the key physicochemical data for commonly used ¹³C labeled fructose isotopologues.
| Property | D-Fructose (U-¹³C₆, 99%) | D-Fructose (1-¹³C, 99%) | D-Fructose (2-¹³C, 99%) | D-Fructose-1,6-¹³C₂ (98%) |
| Molecular Formula | ¹³C₆H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | ¹³C₂¹²C₄H₁₂O₆ |
| Molecular Weight | 186.11 g/mol [1][2] | 181.15 g/mol [3] | 181.15 g/mol | M+2 mass shift |
| Isotopic Purity | 99 atom % ¹³C[4] | 99% | 99% | 98 atom % ¹³C[5] |
| Chemical Purity | ≥98%[1][2] | ≥98%[3] | ≥98% | 99% (CP)[5] |
| Form | Powder/Solid[4] | Individual | Individual | Solid[5] |
| Melting Point | 119-122 °C (dec.) (lit.)[4] | - | - | 119-122 °C (dec.) (lit.)[5] |
| Optical Activity | [α]20/D -93.5°, c = 2 in H₂O (trace NH₄OH)[4] | - | - | [α]20/D -93.5°, c = 2 in H₂O (trace NH₄OH)[5] |
| Storage Temperature | Room temperature, away from light and moisture[1][2] | Room temperature, away from light and moisture[3] | Room temperature, away from light and moisture | - |
Core Applications in Metabolic Research
¹³C labeled fructose is a critical tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing ¹³C labeled fructose to cells, tissues, or organisms, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. This allows for the detailed mapping and quantification of fluxes through key metabolic pathways, including:
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Glycolysis: The breakdown of fructose into pyruvate.
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Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, where pyruvate-derived acetyl-CoA is oxidized.
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Lipogenesis: The synthesis of fatty acids from acetyl-CoA.
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Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.
These studies are instrumental in understanding the metabolic reprogramming that occurs in various disease states, such as obesity, diabetes, and cancer, and in evaluating the metabolic effects of novel therapeutic agents.
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic tracing studies using ¹³C labeled fructose.
Cell Culture and Isotope Labeling
A typical experiment involves culturing cells in a medium containing a known concentration of ¹³C labeled fructose.
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Cell Seeding: Plate cells at a desired density and allow them to adhere and proliferate.
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Labeling Medium: Prepare a culture medium containing the desired concentration of ¹³C labeled fructose (e.g., [U-¹³C₆]-d-fructose) and other necessary nutrients. The labeled fructose is often used at a specific percentage of the total fructose concentration.[6]
-
Labeling Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined period. The incubation time is critical to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady-state.[7]
-
Metabolite Quenching and Extraction: After incubation, rapidly quench metabolic activity by washing the cells with an ice-cold solution (e.g., phosphate-buffered saline). Extract the intracellular metabolites using a cold solvent mixture, such as methanol, chloroform, and water.[8]
Analytical Techniques for ¹³C Labeled Metabolite Analysis
The extracted metabolites are then analyzed to determine the extent and position of ¹³C incorporation. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS is a powerful technique for analyzing volatile and thermally stable metabolites. Non-volatile metabolites, such as amino acids and organic acids, require derivatization prior to analysis.
-
Sample Derivatization:
-
Fatty Acids: Saponify fatty acids using KOH and ethanol, followed by extraction with petroleum ether. Convert them to their fatty acid methyl ester (FAME) derivatives using methanolic HCl.[6]
-
Amino Acids (e.g., Glutamate): Convert glutamate to its N-trifluoroacetyl-n-butyl (TAB) derivative.[6]
-
Sugars and Organic Acids: A common two-step derivatization involves methoximation followed by silylation (e.g., with MTBSTFA).[8][9]
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a suitable column (e.g., Agilent J&W HP-5MS for general metabolites or a DB-23 for fatty acids).[6]
-
Mass Spectrometer: An Agilent 5975N mass selective detector or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI) is commonly used.[6]
-
Data Acquisition: Monitor specific mass-to-charge (m/z) ratios corresponding to the fragments of the derivatized metabolites to determine the mass isotopomer distributions. For example, in glutamate analysis, the m/z 198-202 and m/z 152-155 fragments are monitored.[6]
-
LC-MS/MS is well-suited for the analysis of a wide range of polar metabolites without the need for derivatization.
-
Liquid Chromatography:
-
UPLC System: A Waters Acquity UPLC system or equivalent.
-
Column: A column suitable for polar metabolites, such as a Synergi 4-μm Fusion-RP 80 Å column.
-
Mobile Phases: Typically a combination of an aqueous phase (e.g., ammonium bicarbonate) and an organic phase (e.g., acetonitrile) are used in a gradient elution.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A QTRAP 5500 or a high-resolution mass spectrometer like an Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the different isotopologues of the target metabolites.
-
Data Analysis
The raw data from the mass spectrometer is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C. The MIDs are then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by ¹³C labeled fructose and a typical experimental workflow.
Caption: Metabolic fate of [U-¹³C₆]-fructose through key pathways.
Caption: A typical experimental workflow for ¹³C fructose metabolic tracing.
Conclusion
¹³C labeled fructose is an indispensable tool for elucidating the complexities of fructose metabolism and its impact on cellular physiology and disease. This guide provides a foundational understanding of the chemical properties of ¹³C labeled fructose and a practical framework for its application in metabolic research. The detailed protocols and visual workflows are intended to empower researchers to design and execute robust and informative stable isotope tracer studies, ultimately advancing our understanding of metabolic diseases and aiding in the development of novel therapeutics.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study [ouci.dntb.gov.ua]
- 2. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose Alters Intermediary Metabolism of Glucose in Human Adipocytes and Diverts Glucose to Serine Oxidation in the One–Carbon Cycle Energy Producing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dkfz.de [dkfz.de]
- 9. shimadzu.com [shimadzu.com]
